molecular formula C10H8Br2N4O2 B2744660 3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole CAS No. 1240567-48-9

3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole

Cat. No.: B2744660
CAS No.: 1240567-48-9
M. Wt: 376.008
InChI Key: BCHFUDQLSKPCEL-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole is a brominated 1,2,4-triazole derivative featuring a 2-(4-nitrophenyl)ethyl substituent. The 1,2,4-triazole core is a heterocyclic scaffold known for its diverse pharmacological and agrochemical applications, including fungicidal, insecticidal, and anti-inflammatory activities . Though direct synthesis data for this compound is absent in the provided evidence, analogous derivatives are synthesized via nucleophilic substitution or condensation reactions involving brominated triazole precursors and functionalized aldehydes or alkyl halides .

Properties

IUPAC Name

3,5-dibromo-1-[2-(4-nitrophenyl)ethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N4O2/c11-9-13-10(12)15(14-9)6-5-7-1-3-8(4-2-7)16(17)18/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHFUDQLSKPCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C(=NC(=N2)Br)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with 4-nitrophenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole has been investigated for its potential as an antimicrobial and anticancer agent . Its ability to interact with various biological targets makes it a candidate for drug development:

  • Antimicrobial Activity : Research indicates that the compound exhibits promising inhibitory effects against several bacterial strains. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes .
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and interference with cell cycle progression . It has shown effectiveness as an inhibitor of crucial enzymes such as DNA gyrase and topoisomerase IV .

Materials Science

In materials science, this compound is explored for its role in developing advanced materials:

  • Organic Semiconductors : Its unique electronic properties make it suitable for use in organic semiconductors.
  • Light-Emitting Diodes (LEDs) : The compound's ability to form stable films contributes to its application in light-emitting technologies .

Biological Studies

The compound serves as a valuable probe in biological research:

  • Enzyme Mechanisms : It is utilized to study enzyme mechanisms and protein-ligand interactions due to its ability to bind selectively to target proteins.
  • Drug Design : Molecular docking studies have been conducted to predict interactions with various biological macromolecules, aiding in the design of new therapeutic agents .

Industrial Applications

In industrial settings, this compound is used as a building block in organic synthesis. Its versatility allows it to be employed in the synthesis of other complex molecules .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or disrupt cellular processes by binding to proteins or DNA. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can coordinate with metal ions, enhancing its biological activity .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Fluorinated benzyl groups (e.g., ) increase lipophilicity, improving membrane permeability and bioavailability .
  • Solubility : Ether-containing substituents (e.g., ’s dioxolane group) may improve aqueous solubility, critical for drug formulation .

Biological Activity

3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole is a heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular formula: C10H8Br2N4O2C_{10}H_8Br_2N_4O_2 and a CAS number of 1240567-48-9. Its structure features a triazole ring substituted with two bromine atoms and a nitrophenyl ethyl group, which contribute to its unique biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains. Its mechanism often involves inhibition of key enzymes or disruption of cellular processes.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and interference with cell cycle progression.
  • Enzyme Inhibition : It serves as an effective inhibitor for enzymes such as DNA gyrase and topoisomerase IV, which are critical in bacterial replication.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Protein Binding : The triazole ring can coordinate with metal ions in enzymes, enhancing binding affinity and specificity.
  • Electron Transfer : The nitrophenyl group may participate in electron transfer reactions, contributing to its antimicrobial efficacy.

Antimicrobial Efficacy

A study evaluated the compound's antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods. Results indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Studies

In vitro studies on cancer cell lines demonstrated that the compound induces apoptosis in a dose-dependent manner. Flow cytometry analyses revealed increased sub-G1 phase populations in treated cells compared to controls, indicating cell death.

Case Studies

Several case studies have highlighted the potential of triazole derivatives in therapeutic applications:

  • Antifungal Activity : A derivative of the compound was tested against Candida albicans, showing efficacy comparable to established antifungal agents.
  • Combination Therapies : Research suggests that combining this compound with traditional antibiotics could enhance therapeutic outcomes against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole?

  • Methodology : A common approach involves halogenation of pre-functionalized triazole precursors. For example, bromination of 1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole using PBr₃ or N-bromosuccinimide (NBS) in dichloromethane under reflux (6–12 hours) yields the dibromo derivative. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol/water (65–70% yield) .
  • Key Data : Comparative studies show that NBS offers higher regioselectivity for 3,5-dibromination compared to PBr₃, which may produce side products.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC : Purity ≥98% (C18 column, acetonitrile/water mobile phase) .
  • NMR : ¹H NMR (DMSO-d6) shows characteristic peaks for the 4-nitrophenethyl group (δ 8.2–8.4 ppm, aromatic protons) and triazole protons (δ 8.9 ppm) .
  • Elemental Analysis : C₁₀H₈Br₂N₄O₂ requires C 30.64%, H 2.06%, N 14.29%; observed deviations >0.3% indicate impurities .

Q. What are the key solubility and stability considerations for handling this compound?

  • Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in ethanol or water. Stability tests (TGA/DSC) indicate decomposition onset at 180–190°C, requiring storage in anhydrous conditions at 4°C .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or optimize synthesis?

  • Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model bromination pathways, identifying transition states and activation energies. For example, NBS-mediated bromination shows a lower energy barrier (ΔG‡ = 28.5 kcal/mol) compared to PBr₃ (ΔG‡ = 34.2 kcal/mol) .
  • Validation : Experimental yields align with computational predictions when solvent effects (PCM model) are included .

Q. How to address contradictions in reported spectroscopic data for triazole derivatives?

  • Case Study : Discrepancies in ¹³C NMR chemical shifts for the triazole ring (e.g., δ 148–152 ppm vs. 145–147 ppm) arise from solvent polarity or hydrogen bonding. Cross-validation using X-ray crystallography (e.g., C–N bond lengths: 1.31–1.33 Å) resolves ambiguities .

Q. What strategies improve regioselectivity in multi-step functionalization of the triazole core?

  • Methodology :

  • Protecting Groups : Use of tetrahydro-2H-pyran-2-yl (THP) at N1 prevents unwanted side reactions during bromination .
  • Catalysis : Cu(I)-catalyzed Ullmann coupling introduces aryl groups post-bromination with >90% selectivity .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 141–143°C vs. 135–138°C)?

  • Root Cause : Variations arise from crystallization solvents (water-ethanol vs. DMF) affecting crystal packing. X-ray diffraction data for analogous compounds (e.g., 4-(4-methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole) show polymorph-dependent thermal profiles .
  • Resolution : Standardize recrystallization protocols and report DSC thermograms for direct comparison .

Structural and Functional Modifications

Q. How does substitution at the N1 position influence biological or catalytic activity?

  • Case Study : Replacing the methyl group (3,5-Dibromo-1-methyl-triazole) with 4-nitrophenethyl enhances π-π stacking in enzyme binding pockets, as shown in molecular docking studies with cytochrome P450 .

Safety and Handling

Q. What are the critical safety protocols for brominated triazole derivatives?

  • Guidelines :

  • Use fume hoods due to potential Br₂ release during synthesis.
  • Avoid prolonged skin contact (LD50 >500 mg/kg in rats, but mutagenicity risk requires Ames testing) .

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